molecular formula C10H14N2O2 B11772903 1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-3-carboxylic acid

1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B11772903
M. Wt: 194.23 g/mol
InChI Key: HUHLLBKEQKKFMK-UHFFFAOYSA-N
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Description

1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-3-carboxylic acid is an organic compound featuring a pyrazole ring substituted with a carboxylic acid group and a 3-methylcyclobutylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the 3-methylcyclobutylmethyl precursor, which is then reacted with pyrazole derivatives under controlled conditions to introduce the carboxylic acid group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which allow for precise control over reaction conditions and scalability. These systems can facilitate the direct introduction of functional groups into the molecule, optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: 1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrazole ring may interact with various biological pathways, modulating their function .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1-[(3-methylcyclobutyl)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-7-4-8(5-7)6-12-3-2-9(11-12)10(13)14/h2-3,7-8H,4-6H2,1H3,(H,13,14)

InChI Key

HUHLLBKEQKKFMK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)CN2C=CC(=N2)C(=O)O

Origin of Product

United States

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